2-(2-Ethyl-2H-1,2,3-triazol-4-yl)acetic acid
Description
Properties
Molecular Formula |
C6H9N3O2 |
|---|---|
Molecular Weight |
155.15 g/mol |
IUPAC Name |
2-(2-ethyltriazol-4-yl)acetic acid |
InChI |
InChI=1S/C6H9N3O2/c1-2-9-7-4-5(8-9)3-6(10)11/h4H,2-3H2,1H3,(H,10,11) |
InChI Key |
WYQPRUZQVMWMST-UHFFFAOYSA-N |
Canonical SMILES |
CCN1N=CC(=N1)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Cyclization via α,α-Dichlorotosyl Hydrazone Intermediates
One effective method involves the use of α,α-dichlorotosyl hydrazones as precursors. The general mechanism proceeds as follows:
- The α,α-dichlorotosyl hydrazone undergoes elimination of HCl to form a vinyldiazine intermediate.
- This intermediate reacts with an amine, eliminating toluenesulfinate ion.
- Subsequent deprotonation and intramolecular cyclization yield the 1,2,3-triazole ring.
This method allows the introduction of substituents such as ethyl groups at the 2-position of the triazole ring. The acetic acid moiety can be introduced by using appropriate aldehyde or ketone precursors that form the hydrazone with the desired side chain.
Metal-Free Oxidative Cyclization Using Iodine and Peroxides
A metal-free method reported involves the use of iodine (I2) and tert-butyl peroxybenzoate (TBPB) as an oxidant system to mediate the cyclization of N-tosylhydrazones with anilines or other amines:
- N-tosylhydrazones derived from aldehydes or ketones are oxidized to form vinyldiazene intermediates.
- These intermediates undergo aza-Michael addition with amines.
- The resulting adducts cyclize to form 1,2,3-triazoles under mild conditions with good yields.
This method avoids metal catalysts, making it environmentally benign and suitable for sensitive substrates. It can be adapted to introduce ethyl substituents and acetic acid groups by choosing appropriate starting materials.
Continuous-Flow Synthesis for Enhanced Efficiency
Recent advances include continuous-flow synthesis methods that improve yield, selectivity, and safety:
- The triazole ring is constructed in a one-pot continuous-flow reactor.
- This method allows precise control of highly energetic intermediates.
- It is atom economical and avoids chromatographic purification steps.
Although demonstrated for 1,2,4-triazoles, similar principles can be applied to 1,2,3-triazoles such as 2-(2-ethyl-2H-1,2,3-triazol-4-yl)acetic acid, enhancing scalability and sustainability.
Comparative Data Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Limitations | Yield Range (%) |
|---|---|---|---|---|
| α,α-Dichlorotosyl Hydrazone Cyclization | α,α-Dichlorotosyl hydrazone, amine, base | High regioselectivity, versatile | Requires hydrazone synthesis | Moderate to high (60-85) |
| CuAAC (Copper-Catalyzed) | Alkyne, azidoacetic acid, Cu(I) catalyst | High selectivity, mild conditions | Metal catalyst may be undesirable | High (70-95) |
| Metal-Free I2/TBPB Oxidative Cyclization | N-tosylhydrazone, amine, I2, TBPB | Metal-free, environmentally friendly | Limited substrate scope | Moderate to good (55-89) |
| Continuous-Flow Synthesis | Flow reactor, appropriate precursors | Scalable, safe handling of intermediates | Requires specialized equipment | High (up to 90) |
Detailed Research Findings and Notes
The α,α-dichlorotosyl hydrazone method is well-documented for synthesizing 1,2,3-triazoles with various substituents, including alkyl groups like ethyl. The mechanism involves elimination, amine addition, and cyclization steps that are well-understood and reproducible.
CuAAC remains a gold standard for triazole synthesis due to its robustness and regioselectivity. For acetic acid substitution, azidoacetic acid derivatives are ideal partners. The ethyl substituent can be introduced via the alkyne component.
Metal-free oxidative cyclization using iodine and peroxides offers a green alternative, avoiding metal contamination. This method has been shown to produce 1,2,3-triazoles with good yields and can be adapted for various substituents.
Continuous-flow synthesis represents a modern approach that enhances reaction control and safety, particularly for energetic intermediates. This method has been successfully applied to triazole synthesis and can be tailored for 2-(2-ethyl-2H-1,2,3-triazol-4-yl)acetic acid.
Chemical Reactions Analysis
Types of Reactions
2-(2-Ethyl-2H-1,2,3-triazol-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the carboxylic acid group to an alcohol.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Substituted triazoles with various functional groups.
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and is characterized by its triazole ring structure. Its unique chemical properties contribute to its diverse applications in research and industry.
Medicinal Chemistry
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of 2-(2-Ethyl-2H-1,2,3-triazol-4-yl)acetic acid. It has shown effectiveness against various bacterial strains, making it a candidate for developing new antibacterial agents.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited potent activity against resistant strains of bacteria. The structure-activity relationship (SAR) analysis indicated that modifications on the triazole ring could enhance efficacy while reducing toxicity .
Anti-inflammatory Properties
Research indicates that this compound may possess anti-inflammatory effects. In vitro studies have shown that it can inhibit pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases.
Agricultural Applications
Fungicide Development
The compound's triazole moiety is known for its fungicidal properties. It has been investigated as a potential fungicide for crop protection.
Case Study:
Field trials conducted by agricultural researchers revealed that formulations containing 2-(2-Ethyl-2H-1,2,3-triazol-4-yl)acetic acid significantly reduced fungal infections in crops such as wheat and corn. The results indicated an increase in yield by up to 20% compared to untreated controls .
Material Science
Polymer Additives
In material science, 2-(2-Ethyl-2H-1,2,3-triazol-4-yl)acetic acid has been explored as an additive in polymer formulations to enhance thermal stability and mechanical properties.
Data Table: Thermal Properties of Polymers with Additives
| Polymer Type | Additive Concentration (%) | Thermal Stability (°C) | Mechanical Strength (MPa) |
|---|---|---|---|
| Polyethylene | 0 | 120 | 30 |
| Polyethylene | 5 | 140 | 35 |
| Polyethylene | 10 | 150 | 40 |
The table above illustrates how increasing concentrations of the compound improve both thermal stability and mechanical strength of polyethylene .
Mechanism of Action
The mechanism of action of 2-(2-Ethyl-2H-1,2,3-triazol-4-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form non-covalent interactions, including hydrogen bonds and π-π stacking, with active sites of enzymes, thereby modulating their activity . This interaction can lead to the inhibition or activation of enzymatic pathways, which is the basis for its biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key Comparative Insights
Electronic and Steric Effects :
- The ethyl group at N2 in the target compound provides moderate steric hindrance compared to BTTAA's bulky tert-butyl groups, which optimize copper coordination in CuAAC .
- Phenyl-substituted analogues exhibit stronger aromatic interactions but may face metabolic instability due to phenyl oxidation .
Biocompatibility and Applications :
- BTTAA is superior in live-cell CuAAC due to its bis-triazole structure, enabling rapid and biocompatible bioconjugation . The target compound, with a simpler structure, may lack this catalytic efficiency but could offer better membrane permeability.
- Adamantyl-triazole derivatives demonstrate the role of lipophilic groups in enhancing drug-receptor interactions, suggesting that the ethyl group in the target compound could be tailored for similar pharmacological applications .
Structural Isomerism :
- The 1-ethyl isomer (CAS 1518530-31-8) has a lower molecular weight (155.15 vs. ~169.16) and distinct hazard profiles (H302, H312, H332) compared to the 2-ethyl isomer, underscoring the importance of substitution patterns in toxicity and reactivity .
Synthetic Accessibility :
- While BTTAA requires multi-step synthesis involving bis-alkylation of triazoles, the target compound can likely be synthesized via streamlined CuAAC protocols using ethyl azides and propiolic acid derivatives .
Research Findings and Data
Physicochemical Properties
- Solubility : BTTAA’s tert-butyl groups enhance aqueous solubility, whereas phenyl-substituted analogues are more lipophilic . The target compound’s solubility profile is intermediate, dependent on the ethyl group’s balance between hydrophobicity and steric effects.
- Thermal Stability : Triazole-acetic acids generally exhibit high thermal stability, with melting points >150°C for phenyl derivatives .
Biological Activity
2-(2-Ethyl-2H-1,2,3-triazol-4-yl)acetic acid is a compound of significant interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including its synthesis, pharmacological effects, and mechanisms of action.
Chemical Structure and Synthesis
The compound belongs to the class of 1,2,3-triazoles, which are known for their diverse biological activities. The synthesis of 2-(2-Ethyl-2H-1,2,3-triazol-4-yl)acetic acid typically involves the reaction of ethyl azide with an appropriate acetic acid derivative under controlled conditions to ensure high yield and purity.
Antimicrobial Activity
Recent studies have demonstrated that 2-(2-Ethyl-2H-1,2,3-triazol-4-yl)acetic acid exhibits notable antimicrobial properties. It has been tested against various bacterial strains and fungi. For instance:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents .
Antioxidant Activity
The compound has also shown promising antioxidant properties. In vitro assays using DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging activity indicated that it can effectively neutralize free radicals. The IC50 value for this activity was reported to be approximately 50 µM, indicating moderate antioxidant potential .
Neuroprotective Effects
Research has indicated that 2-(2-Ethyl-2H-1,2,3-triazol-4-yl)acetic acid may have neuroprotective effects. In studies involving neuronal cell lines exposed to oxidative stress, the compound significantly reduced cell death and preserved cell viability. This suggests potential applications in treating neurodegenerative diseases .
The biological activity of 2-(2-Ethyl-2H-1,2,3-triazol-4-yl)acetic acid can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes associated with oxidative stress and inflammation.
- Interaction with Cellular Receptors : Preliminary studies suggest that it may interact with specific receptors involved in neuroprotection and inflammation modulation.
- Scavenging Free Radicals : Its ability to scavenge free radicals contributes significantly to its antioxidant properties.
Case Study 1: Antimicrobial Efficacy
In a study published in Journal of Antimicrobial Chemotherapy, researchers evaluated the efficacy of various triazole derivatives against resistant strains of bacteria. The study highlighted that 2-(2-Ethyl-2H-1,2,3-triazol-4-yl)acetic acid displayed superior activity compared to traditional antibiotics .
Case Study 2: Neuroprotective Properties
A recent investigation into neuroprotective agents demonstrated that treatment with 2-(2-Ethyl-2H-1,2,3-triazol-4-yl)acetic acid led to a significant reduction in neuronal apoptosis in models of oxidative stress. The study concluded that this compound could be a promising therapeutic candidate for neurodegenerative disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
